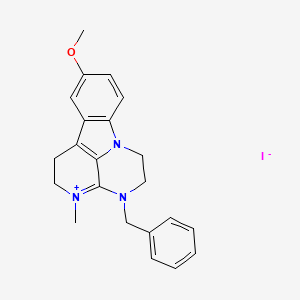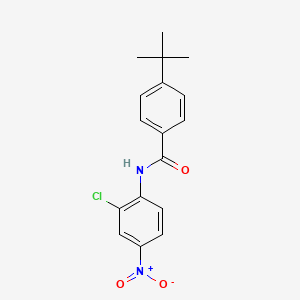
1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride, also known as MPPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a key role in the metabolism of dopamine and other neurotransmitters in the brain. MPPI has been shown to have a range of biochemical and physiological effects, and has been investigated for its potential use in the treatment of various neurological disorders.
作用机制
The primary mechanism of action of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride is the inhibition of MAO-B, an enzyme that plays a key role in the metabolism of dopamine and other neurotransmitters in the brain. By inhibiting MAO-B, 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride increases the levels of dopamine and other neurotransmitters in the brain, leading to a range of biochemical and physiological effects. 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride has also been shown to inhibit oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of oxidative stress and inflammation, and the promotion of neuroprotection. 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride has been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
实验室实验的优点和局限性
One of the primary advantages of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride for lab experiments is its selectivity for MAO-B, which allows for more precise targeting of specific neurotransmitter systems in the brain. However, one of the limitations of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride is its potential toxicity at high doses, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride, including the investigation of its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride, and to develop more targeted and effective treatments for neurological disorders. Finally, the development of more efficient and cost-effective synthesis methods for 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride may also be an area of future research.
合成方法
The synthesis of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride involves a multi-step process that begins with the conversion of 1-phenyl-1-cyclopentanone to 1-(1-methylcyclopentyl)-1-phenyl-2-nitropropene. This intermediate is then reduced to 1-(1-methylcyclopentyl)-1-phenyl-2-propen-1-ol, which is subsequently converted to the final product, 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride, through a series of reactions involving various reagents and catalysts.
科学研究应用
1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including the modulation of dopamine release and the inhibition of oxidative stress. 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride has been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
属性
IUPAC Name |
1-(1-methylcyclopentyl)-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c1-20(13-6-7-14-20)21(23,19-11-4-2-5-12-19)15-10-18-22-16-8-3-9-17-22;/h2,4-5,11-12,23H,3,6-9,13-14,16-18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMUYFSLMJHBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylcyclopentyl)-1-phenyl-4-(piperidin-1-YL)but-2-YN-1-OL hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5070699.png)
![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)
![1-(3-chlorophenyl)-4-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5070713.png)


![2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B5070749.png)
![5-(1-benzofuran-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5070752.png)
![N-2-biphenylyl-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5070754.png)
![4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate](/img/structure/B5070757.png)
![propyl 4-{[5-(4-bromophenyl)-2-furoyl]amino}benzoate](/img/structure/B5070766.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea](/img/structure/B5070788.png)
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5070790.png)
![7-(3,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5070795.png)
